Pyruvic acid
Overview
Description
Pyruvic acid, also known as 2-oxopropanoic acid, is an organic acid with the chemical formula CH₃COCOOH. It is the simplest of the alpha-keto acids and plays a crucial role in several metabolic pathways. This compound is a key intermediate in the metabolism of carbohydrates, proteins, and fats, and it is involved in the glycolysis pathway where glucose is broken down to produce energy . It is a colorless liquid with a pungent odor similar to acetic acid and is miscible with water .
Mechanism of Action
Target of Action
Pyruvic acid, also known as pyruvate, is a key intermediate in several metabolic pathways throughout the cell . It primarily targets the mitochondria, where it fuels the citric acid cycle, also known as the Krebs cycle .
Biochemical Pathways
This compound is an intermediate in several metabolic pathways. It can be made from glucose through glycolysis , converted back to carbohydrates (such as glucose) via gluconeogenesis , or converted to fatty acids through a reaction with acetyl-CoA . It can also be used to construct the amino acid alanine and can be converted into ethanol or lactic acid via fermentation . This compound supplies energy to cells through the citric acid cycle when oxygen is present (aerobic respiration), and alternatively ferments to produce lactate when oxygen is lacking .
Pharmacokinetics
The pharmacokinetics of this compound are complex due to its role in various metabolic pathways. It is produced in the cytosol and is oxidized in the mitochondria . Its entry point into mitochondria is through the mitochondrial pyruvate carrier (MPC) . The fact that hydralazine rapidly forms a hydrazone with this compound in plasma or whole blood can account for a significant proportion of systemic clearance .
Result of Action
The action of this compound results in the production of energy in the form of ATP, either aerobically or anaerobically . It also contributes to the synthesis of various biochemicals, including carbohydrates, fatty acids, and the amino acid alanine . As an antioxidant, pyruvate is known to scavenge reactive oxygen species such as hydrogen peroxide and lipid peroxides .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence or absence of oxygen determines whether energy is produced aerobically or anaerobically . Additionally, the production of this compound can be influenced by the availability of glucose and other substrates . The temperature and pH of the environment can also affect the stability and efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Pyruvic acid plays a central role in energy metabolism in living organisms . It supplies energy to cells through the citric acid cycle when oxygen is present, or through lactic acid fermentation when oxygen is scarce .
Cellular Effects
This compound influences cell function by acting as a crucial intermediate in various metabolic pathways. It is the product of glycolysis, which is the metabolic pathway used to convert glucose into other useful molecules .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into Acetyl CoA by the enzyme pyruvate dehydrogenase. This reaction is a key step in the citric acid cycle and links glycolysis to the citric acid cycle .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings are dependent on the metabolic state of the cells. In the presence of oxygen, this compound is converted into Acetyl CoA and enters the citric acid cycle. In the absence of oxygen, it is converted into lactic acid .
Dosage Effects in Animal Models
The effects of this compound in animal models are dependent on the metabolic state of the cells. High doses of this compound can lead to lactic acidosis, a condition characterized by an accumulation of lactic acid in the body .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins. It can be transported across the mitochondrial membrane, where it is converted into Acetyl CoA and enters the citric acid cycle .
Subcellular Localization
This compound is primarily located in the cytosol, where it is produced as a result of glycolysis. It can also be transported into the mitochondria, where it is further metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyruvic acid can be synthesized through several methods:
Distillation of Tartaric Acid: Heating a mixture of tartaric acid and potassium hydrogen sulfate at 210–220°C.
Oxidation of Propylene Glycol: Using strong oxidizers such as potassium permanganate or bleach.
Hydrolysis of Acetyl Cyanide: Formed by the reaction of acetyl chloride with potassium cyanide.
Industrial Production Methods: Industrial production of this compound primarily involves chemical synthesis and biotechnological routes. The chemical synthesis method includes the dehydration and decarboxylation of tartaric acid using potassium pyrophosphate . Biotechnological production involves microbial fermentation using strains like Candida glabrata, which can produce high yields of this compound .
Chemical Reactions Analysis
Types of Reactions: Pyruvic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetyl coenzyme A, which enters the citric acid cycle.
Reduction: It can be reduced to lactic acid under anaerobic conditions.
Substitution: this compound reacts with hydrazine to form hydrazones and with hydroxylamine to form oximes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, bleach.
Reduction: NADH in biological systems.
Substitution: Hydrazine, hydroxylamine.
Major Products:
Acetyl Coenzyme A: Formed during aerobic respiration.
Lactic Acid: Formed during anaerobic respiration.
Hydrazones and Oximes: Formed through substitution reactions.
Scientific Research Applications
Pyruvic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemicals and pharmaceuticals.
Biology: Plays a vital role in cellular metabolism and energy production.
Medicine: Used in treatments for skin conditions like acne and aging.
Industry: Employed in the production of food additives, cosmetics, and agricultural chemicals.
Comparison with Similar Compounds
Acetoacetic Acid: Another alpha-keto acid involved in metabolism.
Lactic Acid: A product of pyruvic acid reduction.
Acetylformic Acid: Chemically similar to this compound.
Uniqueness: this compound is unique due to its central role in metabolism, acting as a key intermediate in the glycolysis pathway and linking various metabolic processes. Its ability to be converted into multiple products, such as acetyl coenzyme A, lactic acid, and alanine, highlights its versatility and importance in both aerobic and anaerobic conditions .
Properties
IUPAC Name |
2-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTONWCANYUPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3 | |
Record name | pyruvic acid | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Pyruvic_acid | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021650 | |
Record name | Pyruvic acid | |
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Molecular Weight |
88.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an odor like acetic acid; mp = 11.8 deg C; [Merck Index], Liquid, colourless to amber viscous liquid with a sour vinegar-like odour | |
Record name | Pyruvic acid | |
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Record name | Pyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Pyruvic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Solubility |
1000.0 mg/mL, miscible with water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Pyruvic acid | |
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Record name | Pyruvic acid | |
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Record name | Pyruvic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.260-1.281 | |
Record name | Pyruvic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/816/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
1.29 [mmHg] | |
Record name | Pyruvic acid | |
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Mechanism of Action |
Pyruvate serves as a biological fuel by being converted to acetyl coenzyme A, which enters the tricarboxylic acid or Krebs cycle where it is metabolized to produce ATP aerobically. Energy can also be obtained anaerobically from pyruvate via its conversion to lactate. Pyruvate injections or perfusions increase contractile function of hearts when metabolizing glucose or fatty acids. This inotropic effect is striking in hearts stunned by ischemia/reperfusion. The inotropic effect of pyruvate requires intracoronary infusion. Among possible mechanisms for this effect are increased generation of ATP and an increase in ATP phosphorylation potential. Another is activation of pyruvate dehydrogenase, promoting its own oxidation by inhibiting pyruvate dehydrogenase kinase. Pyruvate dehydrogenase is inactivated in ischemia myocardium. Yet another is reduction of cytosolic inorganic phosphate concentration. Pyruvate, as an antioxidant, is known to scavenge such reactive oxygen species as hydrogen peroxide and lipid peroxides. Indirectly, supraphysiological levels of pyruvate may increase cellular reduced glutathione. | |
Record name | Pyruvic acid | |
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CAS No. |
127-17-3 | |
Record name | Pyruvic acid | |
Source | CAS Common Chemistry | |
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Record name | Pyruvic acid | |
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Record name | Pyruvic acid | |
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Record name | Pyruvic acid | |
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Record name | Propanoic acid, 2-oxo- | |
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Record name | Pyruvic acid | |
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Record name | Pyruvic acid | |
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Record name | PYRUVIC ACID | |
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Record name | Pyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |
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Melting Point |
13.8 °C | |
Record name | Pyruvic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00119 | |
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Record name | Pyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000243 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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